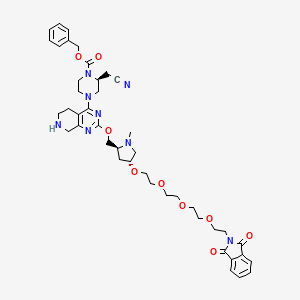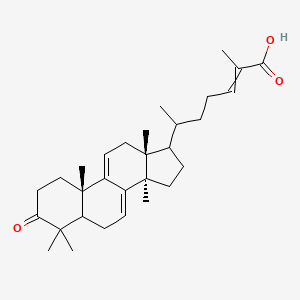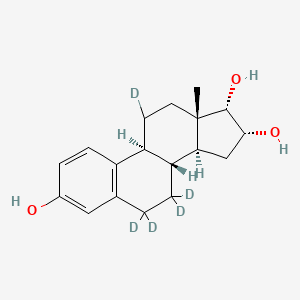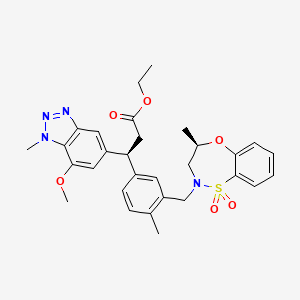
Nrf2 activator-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nrf2 activator-1 is a compound that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. By inducing the expression of various cytoprotective genes, this compound helps protect cells from damage caused by reactive oxygen species and other harmful agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nrf2 activator-1 involves several steps, including the formation of key intermediates and the final product. The synthetic route typically includes the use of specific reagents and catalysts under controlled conditions. For instance, the preparation may involve the use of organic solvents, temperature control, and purification techniques such as chromatography .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: Nrf2 activator-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products often include derivatives with enhanced biological activity and stability .
Aplicaciones Científicas De Investigación
Nrf2 activator-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of oxidative stress and the development of new antioxidant therapies. In biology, it helps in understanding cellular defense mechanisms and the role of Nrf2 in various diseases. In medicine, this compound is explored for its potential therapeutic effects in conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders. Additionally, it has industrial applications in the development of new drugs and health supplements .
Mecanismo De Acción
Nrf2 activator-1 exerts its effects by interacting with the Nrf2 pathway. Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), in the cytoplasm. Upon activation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the DNA, leading to the transcription of genes involved in antioxidant defense and detoxification .
Comparación Con Compuestos Similares
Nrf2 activator-1 is unique in its ability to selectively activate the Nrf2 pathway without causing significant side effects. Similar compounds include sulforaphane, oltipraz, and dimethyl fumarate, which also activate the Nrf2 pathway but may have different efficacy and safety profiles. This compound stands out due to its potent activity and potential for therapeutic applications .
Propiedades
Fórmula molecular |
C30H34N4O6S |
|---|---|
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
ethyl (3S)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate |
InChI |
InChI=1S/C30H34N4O6S/c1-6-39-29(35)16-24(22-14-25-30(27(15-22)38-5)33(4)32-31-25)21-12-11-19(2)23(13-21)18-34-17-20(3)40-26-9-7-8-10-28(26)41(34,36)37/h7-15,20,24H,6,16-18H2,1-5H3/t20-,24+/m1/s1 |
Clave InChI |
IRQKRGVUFBPTQR-YKSBVNFPSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C1=CC(=C(C=C1)C)CN2C[C@H](OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OC)N(N=N5)C |
SMILES canónico |
CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2CC(OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OC)N(N=N5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
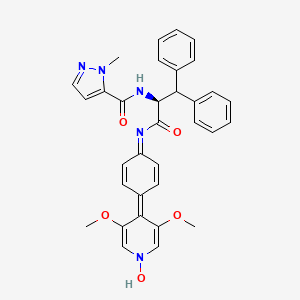
![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)
![7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)
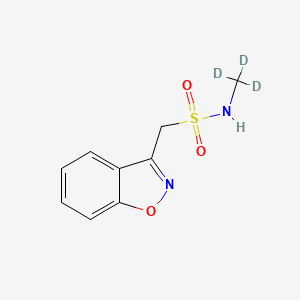
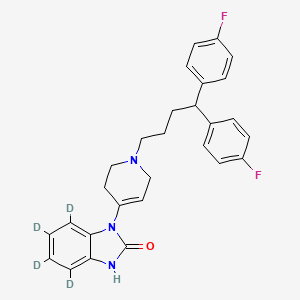
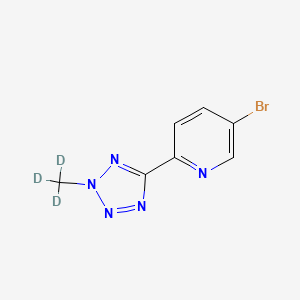
![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
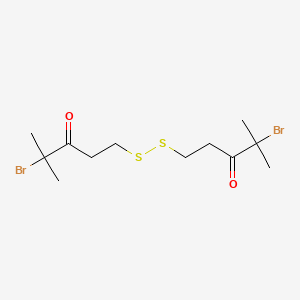
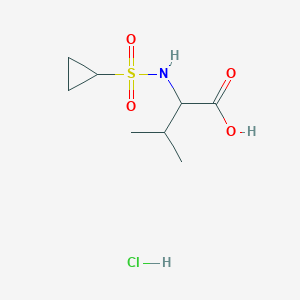
![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
